

Introduction: A Versatile Heterocyclic Building Block

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Compound of Interest

Compound Name: **4-bromo-1-tosyl-1H-pyrazole**

Cat. No.: **B1282992**

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In the landscape of modern synthetic chemistry and drug discovery, the strategic use of functionalized heterocyclic scaffolds is paramount. Among these, **4-bromo-1-tosyl-1H-pyrazole** has emerged as a particularly valuable and versatile building block. Its utility stems from a trifecta of chemical features: a stable pyrazole core, a strategically placed bromine atom at the C4 position, and a robust N-tosyl protecting group.

The pyrazole ring system is a well-established pharmacophore found in a multitude of biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antimicrobial properties.^{[1][2]} The bromine atom serves as a highly effective synthetic handle, enabling a vast array of palladium-catalyzed cross-coupling reactions to forge new carbon-carbon and carbon-nitrogen bonds.^[3] The N-tosyl group not only protects the pyrazole nitrogen from unwanted side reactions but also modulates the electronic properties of the ring, influencing its reactivity. Furthermore, it can be reliably removed when desired, revealing the N-H moiety for further functionalization.

This guide, intended for researchers and professionals in organic synthesis and drug development, provides a comprehensive overview of the synthesis, key chemical transformations, and practical applications of **4-bromo-1-tosyl-1H-pyrazole**. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for its use.

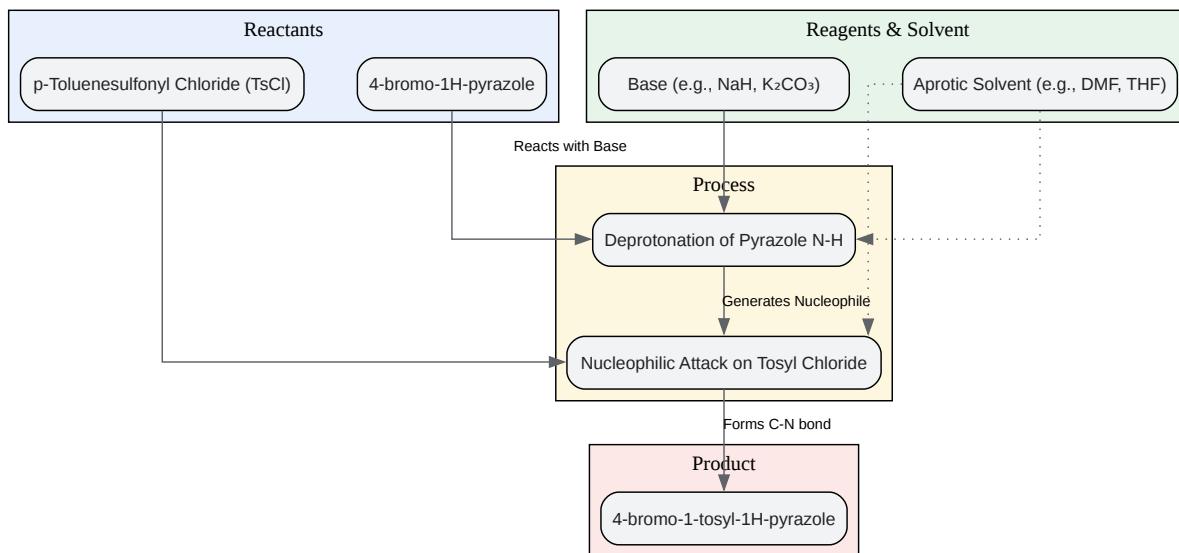
Property	Value	Reference
CAS Number	116228-41-2	[4]
Molecular Formula	C ₁₀ H ₉ BrN ₂ O ₂ S	
Molecular Weight	301.16 g/mol	[4]
Appearance	Typically a white to off-white solid	
Purity	Commercially available at $\geq 98\%$	[4]

Synthesis of 4-bromo-1-tosyl-1H-pyrazole

The most direct and common synthesis of the title compound involves the N-tosylation of commercially available 4-bromo-1H-pyrazole. This approach is efficient and leverages readily accessible starting materials.

Synthetic Workflow: N-Tosylation of 4-bromo-1H-pyrazole

The reaction proceeds by deprotonating the pyrazole nitrogen with a suitable base, creating a nucleophilic anion that subsequently attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).

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Caption: Workflow for the synthesis of **4-bromo-1-tosyl-1H-pyrazole**.

Detailed Experimental Protocol: N-Tosylation

Objective: To synthesize **4-bromo-1-tosyl-1H-pyrazole** from 4-bromo-1H-pyrazole.

Materials:

- 4-bromo-1H-pyrazole (1.0 eq)
- p-Toluenesulfonyl chloride (TsCl, 1.1 eq)
- Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-1H-pyrazole (1.0 eq).
- Dissolution: Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration). Cool the flask to 0 °C using an ice bath.
- Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, driving the reaction forward. The reaction is exothermic and produces H₂ gas, necessitating careful addition at 0 °C. Allow the mixture to stir at 0 °C for 30 minutes.
- Tosylation: In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pyrazole anion solution at 0 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.
- Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C to neutralize any unreacted NaH.
- Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x). Trustworthiness: The aqueous washes are critical to remove the DMF solvent and inorganic salts, ensuring the purity of the final product.

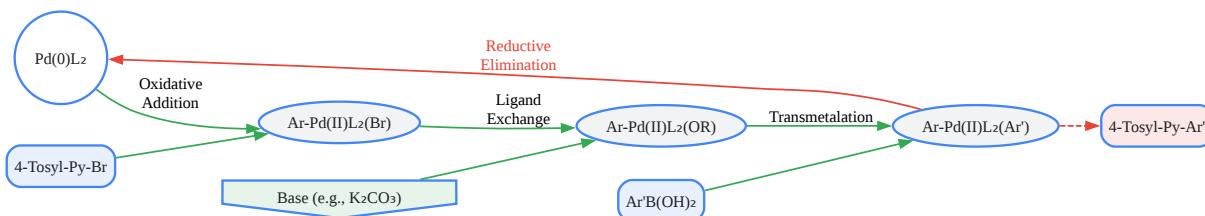
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure.
- Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Key Chemical Transformations and Reactivity

The synthetic power of **4-bromo-1-tosyl-1H-pyrazole** lies in its ability to undergo palladium-catalyzed cross-coupling reactions at the C4 position.

Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of modern organic synthesis for forming C-C bonds. **4-bromo-1-tosyl-1H-pyrazole** couples efficiently with a wide range of aryl- and heteroarylboronic acids or their pinacol esters.



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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 4-aryl-1-tosyl-1H-pyrazoles.

Materials:

- **4-bromo-1-tosyl-1H-pyrazole** (1.0 eq)
- Arylboronic acid (1.2-1.5 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%) or $\text{Pd}(\text{dppf})\text{Cl}_2$ (2-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 eq)
- Solvent system (e.g., 1,4-dioxane/water, DME/water)

Procedure:

- Setup: To a microwave vial or Schlenk flask, add **4-bromo-1-tosyl-1H-pyrazole** (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
- Inerting: Evacuate and backfill the vessel with an inert gas (Argon) three times.
- Solvent and Catalyst Addition: Add the solvent system (e.g., dioxane/water 4:1) followed by the palladium catalyst (e.g., $\text{Pd}(\text{dppf})\text{Cl}_2$, 3 mol%). Causality: The aqueous component is crucial for dissolving the inorganic base and facilitating the transmetalation step. $\text{Pd}(\text{dppf})\text{Cl}_2$ is an excellent, air-stable pre-catalyst that is highly effective for coupling heteroaryl halides.
- Reaction: Heat the reaction mixture to 80-100 °C (or use microwave irradiation, e.g., 120 °C for 15-30 min) until the starting material is consumed as monitored by TLC or LC-MS.^[5]
- Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water, dry the organic layer over MgSO_4 , and concentrate in vacuo.
- Purification: Purify the residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, a critical transformation for synthesizing compounds with applications in pharmaceuticals and materials science.^[6] The choice of ligand for the palladium catalyst is crucial for achieving high yields, especially with less reactive aryl bromides.^[7]

Objective: To synthesize 4-amino-1-tosyl-1H-pyrazole derivatives.

Materials:

- **4-bromo-1-tosyl-1H-pyrazole** (1.0 eq)
- Amine (primary or secondary, 1.2 eq)
- Palladium pre-catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 2 mol%)
- Phosphine ligand (e.g., tBuDavePhos or XPhos, 4-5 mol%)
- Strong, non-nucleophilic base (e.g., NaOt-Bu or K_3PO_4 , 1.4 eq)
- Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

- Setup: In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.
- Reactant Addition: Add **4-bromo-1-tosyl-1H-pyrazole** and the anhydrous solvent.
- Amine Addition: Finally, add the amine coupling partner. Expertise: The order of addition can be important. Preparing the active catalyst in the presence of the aryl halide before adding the amine can sometimes prevent catalyst deactivation.
- Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Buchwald-Hartwig aminations can be sensitive, and optimization of temperature and reaction time may be required.[8]
- Workup: After cooling, quench the reaction with water, and extract with an organic solvent like ethyl acetate. Wash the organic phase with brine, dry over Na_2SO_4 , and concentrate.
- Purification: Purify via column chromatography on silica gel.

Deprotection of the N-Tosyl Group

The final step in many synthetic sequences involving this building block is the removal of the tosyl group. This is typically achieved under basic conditions.

Objective: To cleave the tosyl group and generate the 4-substituted-1H-pyrazole.

Materials:

- N-tosyl pyrazole derivative (1.0 eq)
- Base (e.g., Sodium ethoxide (NaOEt) or Potassium t-butoxide (KOtBu))
- Solvent (e.g., THF, Ethanol/DMSO mixture)[9]

Procedure:

- Setup: Dissolve the 4-substituted-1-tosyl-1H-pyrazole in the chosen solvent (e.g., THF).
- Base Addition: Add a solution or solid portion of the strong base (e.g., KOtBu, 3.0 eq) at a controlled temperature (e.g., -30 °C to room temperature, depending on substrate sensitivity).[9]
- Reaction: Stir the reaction at the chosen temperature, monitoring by TLC for the disappearance of the starting material.
- Quenching and Workup: Carefully quench the reaction with a proton source, such as saturated aqueous ammonium chloride (NH4Cl). Extract the product into an organic solvent, wash with brine, dry, and concentrate.
- Purification: Purify by chromatography or recrystallization as needed.

Conclusion

4-bromo-1-tosyl-1H-pyrazole stands as a testament to the power of strategic functionalization in chemical synthesis. Its predictable reactivity, particularly in robust and versatile cross-coupling reactions, makes it an indispensable tool for the rapid construction of complex molecular architectures. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to confidently employ this reagent in their synthetic endeavors,

accelerating the discovery and development of novel chemical entities across various scientific disciplines.

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